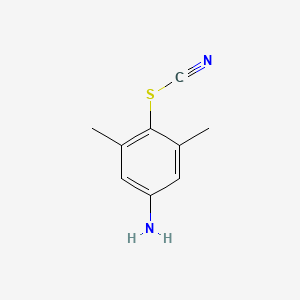










|
REACTION_CXSMILES
|
[S-:1][C:2]#[N:3].[NH4+].[CH3:5][C:6]1[CH:7]=[C:8]([CH:10]=[C:11]([CH3:13])[CH:12]=1)[NH2:9].O.C(=O)(O)[O-].[Na+]>CN(C)C=O>[NH2:9][C:8]1[CH:10]=[C:11]([CH3:13])[C:12]([S:1][C:2]#[N:3])=[C:6]([CH3:5])[CH:7]=1 |f:0.1,4.5|
|


|
Name
|
|
|
Quantity
|
251.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[S-]C#N.[NH4+]
|
|
Name
|
|
|
Quantity
|
121.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C(N)C=C(C1)C
|
|
Name
|
|
|
Quantity
|
1.75 L
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
cupric sulphate
|
|
Quantity
|
263.3 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
8 L
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
550 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirring at room temperature for 3 days
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
rises from 18 to 35° C
|
|
Type
|
CUSTOM
|
|
Details
|
One and a half hours
|
|
Type
|
CUSTOM
|
|
Details
|
having returned to room temperature
|
|
Type
|
WAIT
|
|
Details
|
The reaction medium is left
|
|
Type
|
FILTRATION
|
|
Details
|
The medium is then filtered
|
|
Type
|
WASH
|
|
Details
|
the solid part being washed with ethyl acetate
|
|
Type
|
EXTRACTION
|
|
Details
|
the liquid part being extracted with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The combined organic liquid phases are washed with 500 ml of water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The pasty residue obtained
|
|
Type
|
CUSTOM
|
|
Details
|
is crystallized from 500 ml of hexane
|


Reaction Time |
3 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC(=C(C(=C1)C)SC#N)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 128.8 g | |
| YIELD: PERCENTYIELD | 72% | |
| YIELD: CALCULATEDPERCENTYIELD | 72.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |